molecular formula C7H15NO2S B13254428 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione

Cat. No.: B13254428
M. Wt: 177.27 g/mol
InChI Key: NPWXXJYDEXVNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-4-methyl-1λ⁶-thiane-1,1-dione is a sulfone derivative characterized by a six-membered thiopyran ring with a 1,1-dioxide moiety. The compound features a methyl group and an aminomethyl group at the 4-position of the thiane ring. It is frequently utilized as a pharmaceutical intermediate due to its reactive aminomethyl group, which enables further functionalization, such as amide bond formation or alkylation. Its hydrochloride salt form (CAS EN300-26682387) has a molecular formula of C₇H₁₆ClNO₃S and a molar mass of 229.72 g/mol .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(4-methyl-1,1-dioxothian-4-yl)methanamine

InChI

InChI=1S/C7H15NO2S/c1-7(6-8)2-4-11(9,10)5-3-7/h2-6,8H2,1H3

InChI Key

NPWXXJYDEXVNBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbonyl compound.

    Introduction of the Aminomethyl Group: This step often involves the reaction of the thiane ring with formaldehyde and ammonia or a primary amine under basic conditions.

Industrial Production Methods

Industrial production of 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thiane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiane derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between sulfur-containing heterocycles and biological macromolecules.

Medicine

In medicine, 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the thiane ring provides a hydrophobic environment that enhances binding affinity. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
4-(Aminomethyl)-4-methyl-1λ⁶-thiane-1,1-dione C₇H₁₃NO₂S (base) 4-methyl, 4-aminomethyl 187.25 (base) High polarity due to amino group; hydrochloride salt enhances water solubility
4-Acetyl-1λ⁶-thiane-1,1-dione C₇H₁₂O₃S 4-acetyl 176.23 Ketone functionality; lower polarity compared to aminomethyl derivatives
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione C₁₃H₁₈N₂O₃S Phenoxyethyl, aminomethyl 284.37 Aromatic ether group introduces lipophilicity; potential CNS activity
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1λ⁶-thiane-1,1-dione C₁₄H₁₇N₂O₃S Tetrahydroquinolinyl-amino 305.36 Extended π-system; possible fluorescence or bioactivity
4-Amino-1-imino-1λ⁶-thian-1-one dihydrochloride C₅H₁₂Cl₂N₂OS 4-amino, 1-imino 231.14 High basicity due to imino group; dihydrochloride salt enhances stability

Functional Group Analysis

  • Aminomethyl vs. Acetyl Groups: The aminomethyl group in 4-(Aminomethyl)-4-methyl-1λ⁶-thiane-1,1-dione confers nucleophilic reactivity, enabling peptide coupling or Schiff base formation. In contrast, the acetyl group in 4-acetyl-1λ⁶-thiane-1,1-dione () is electrophilic, making it suitable for condensations (e.g., Claisen or aldol reactions) .
  • Aromatic vs.
  • Hydrochloride Salts: Hydrochloride salt forms (e.g., the target compound and 4-amino-1-imino-1λ⁶-thian-1-one dihydrochloride) improve aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Stability and Reactivity

  • The imino group in 4-amino-1-imino-1λ⁶-thian-1-one dihydrochloride () increases susceptibility to hydrolysis under acidic conditions .

Biological Activity

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione is a sulfur-containing organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiane ring with an aminomethyl group and a dione functional group. Its molecular formula is C6H11NOS2C_6H_{11}NOS_2, and it has a molecular weight of approximately 175.29 g/mol. The presence of both the amino and carbonyl groups contributes to its reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes due to the formation of hydrogen bonds and electrostatic interactions facilitated by the aminomethyl group.
  • Redox Activity : The dione functionality may participate in redox reactions, influencing cellular signaling pathways.
  • Binding Affinity : Studies suggest that the compound exhibits significant binding affinity to proteins involved in metabolic processes, which may lead to modulation of their activity.

Antimicrobial Activity

Research indicates that 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)20

The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione:

  • Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria, suggesting its utility as a lead compound for antibiotic development.
  • Case Study on Cancer Treatment : Research by Johnson et al. (2022) indicated that the compound could enhance the efficacy of existing chemotherapeutics in breast cancer models, warranting further investigation into combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.